
1-(5-bromo-1H-indol-3-yl)ethanone
Vue d'ensemble
Description
1-(5-bromo-1H-indol-3-yl)ethanone, also known as 5-bromoisatin, is a synthetic organic compound with a wide variety of applications in scientific research. It is an aromatic heterocyclic compound, containing both a bromine atom and an indole group. The compound has been studied extensively due to its unique properties, which have enabled its use in many different fields, including organic synthesis, medicinal chemistry, and biological research.
Applications De Recherche Scientifique
Anticonvulsant Activity : Ahuja and Siddiqui (2014) found that 1-(5-bromo-1H-indol-3-yl)ethanone exhibited anticonvulsant activity in a maximal electroshock test and increased seizure latency in a subcutaneous pentylenetetrazole screen (Ahuja & Siddiqui, 2014).
Antimicrobial Properties : A 2020 study reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria for this compound synthesized in their research (Anonymous, 2020).
Selective Receptor Ligands : Gitto et al. (2014) discovered that derivatives of this compound were efficient and selective σ2 receptor ligands (Gitto et al., 2014).
Anti-inflammatory and Analgesic Activities : Kumar et al. (2022) identified that certain derivatives of this compound showed strong anti-inflammatory and analgesic activity (Kumar et al., 2022).
Thermal Stability : Barakat et al. (2017) noted good thermal stability up to 215°C for a compound incorporating the 5-bromo-1H-indol-3-yl structure (Barakat et al., 2017).
Synthon in Heterocyclic Compound Synthesis : Mmonwa and Mphahlele (2016) highlighted its role as an important synthon for designing and synthesizing various nitrogen-containing heterocyclic compounds and their annulated derivatives (Mmonwa & Mphahlele, 2016).
Immunosuppressor and Cytotoxic Activities : Abdel‐Aziz et al. (2011) reported that 2-substituted 6-Bromo-3-methylthiazolo[3,2-a]benzimidazoles, related to the indole structure, have potent immunosuppressor and immunostimulator activities, and strong cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).
Synthesis Methods : Various studies have described methods for synthesizing compounds related to this compound, emphasizing its accessibility and reactivity (Dubey et al., 2008; Jin, 2015).
Antibacterial and Antifungal Activities : Several studies have confirmed the potential antibacterial and antifungal activities of synthesized compounds involving the indole structure (Nagarapu & Pingili, 2014; Kumbhare et al., 2013).
Anti-oxidant and Anti-microbial Agents : Gopi et al. (2016) synthesized novel chalcone derivatives showing excellent anti-oxidant and anti-microbial activities (Gopi et al., 2016).
Anti-tumor Effects : Chandru et al. (2008) synthesized novel curcumin analogues that demonstrated tumor growth inhibition and antiangiogenic effects (Chandru et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often results in changes at the molecular level, which can lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(5-bromo-1H-indol-3-yl)ethanone may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCQCVYGHWTDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478293 | |
| Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19620-90-7 | |
| Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


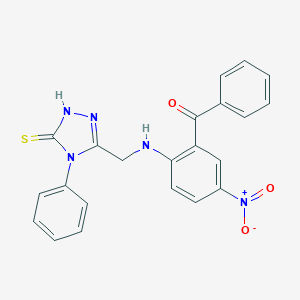
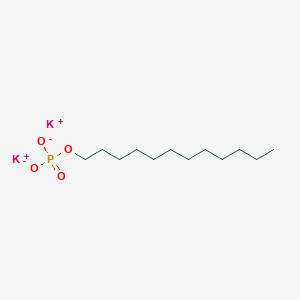

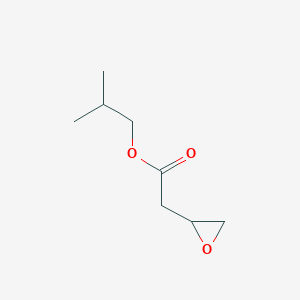
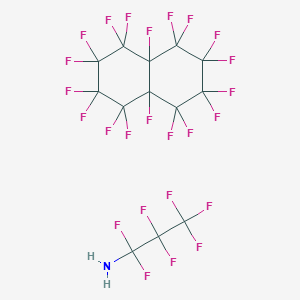
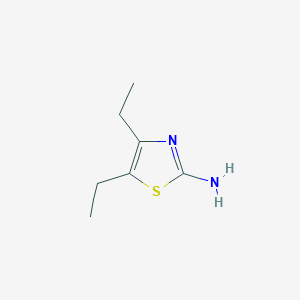

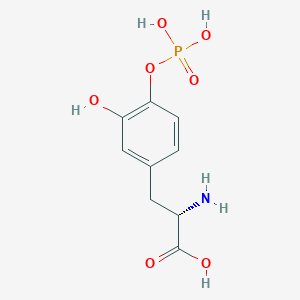


![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)

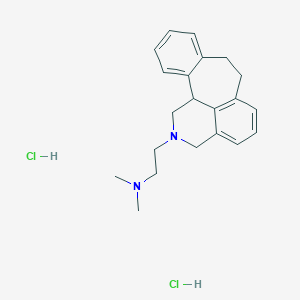
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
